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Introduction
2-Amino-5-nitrobenzaldehyde (CAS No. 56008-61-8) is a pivotal chemical intermediate in the

synthesis of a wide array of organic molecules, including pharmaceuticals, dyes, and

specialized ligands for coordination chemistry. Its unique trifunctional structure—comprising an

aromatic ring substituted with an aldehyde, a primary amine, and a nitro group—offers a

versatile platform for complex molecular design. The precise structural elucidation of this

compound is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive, albeit predictive, overview of the key

spectroscopic data for 2-Amino-5-nitrobenzaldehyde. While direct experimental spectra are

not publicly available in common databases like the Spectral Database for Organic Compounds

(SDBS), this document leverages established spectroscopic principles and extensive data from

structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to

serve as a robust reference for researchers, scientists, and drug development professionals for

the identification, characterization, and quality control of this important synthetic building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic

chemistry[1]. For 2-Amino-5-nitrobenzaldehyde, ¹H and ¹³C NMR provide a detailed map of
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the proton and carbon environments, respectively. The predicted data presented here are

derived from analyses of related compounds, including 2-nitrobenzaldehyde and 2-amino-5-

nitrobenzoic acid[2].

Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to be highly informative due to the distinct electronic

effects of the three functional groups. The electron-withdrawing nature of both the nitro (-NO₂)

and aldehyde (-CHO) groups will significantly deshield adjacent protons, shifting their signals

downfield. Conversely, the electron-donating amino (-NH₂) group will shield its neighboring

protons. The analysis is based on a standard 400 MHz spectrometer using deuterated dimethyl

sulfoxide (DMSO-d₆) as the solvent, chosen for its excellent solubilizing capacity for polar

aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
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Predicted
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment
Rationale for
Prediction

~9.80 Singlet (s) N/A H-7 (Aldehyde)

The aldehyde

proton is

expected to be a

sharp singlet and

significantly

downfield due to

the strong

deshielding

effect of the

carbonyl group.

~8.40 Doublet (d) ~2.5 H-6

This proton is

ortho to the

powerful

electron-

withdrawing nitro

group, causing a

substantial

downfield shift. It

exhibits meta-

coupling to H-4.

~7.90
Doublet of

doublets (dd)
~9.0, ~2.5 H-4

Positioned

between the nitro

and amino

groups, its

chemical shift is

a balance of

withdrawing and

donating effects.

It shows ortho-

coupling to H-3

and meta-

coupling to H-6.
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~7.50
Broad Singlet (br

s)
N/A -NH₂

The protons of

the primary

amine are

expected to

appear as a

broad signal due

to quadrupole

effects and

potential

hydrogen

exchange. The

chemical shift

can vary with

concentration

and temperature.

~6.80 Doublet (d) ~9.0 H-3

This proton is

ortho to the

electron-donating

amino group,

resulting in a

significant upfield

(shielded)

position

compared to

other aromatic

protons. It

exhibits ortho-

coupling to H-4.

Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reflect the electronic diversity of the carbon skeleton. The carbonyl

carbon of the aldehyde will be the most downfield signal. Carbons directly attached to the

electron-withdrawing nitro and amino groups will also show significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 101 MHz)
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Predicted Chemical Shift
(δ) ppm

Assignment Rationale for Prediction

~191.0 C-7 (CHO)

The aldehyde carbonyl carbon

is characteristically found in

the far downfield region of the

spectrum.

~155.0 C-2

The carbon bearing the amino

group (ipso-carbon) is

expected to be significantly

deshielded by the nitrogen

atom's electronegativity and

shifted downfield.

~142.0 C-5

The ipso-carbon attached to

the nitro group will be

deshielded, though typically

less so than the carbonyl

carbon.

~131.0 C-6

This carbon is adjacent to the

nitro group and is expected to

be deshielded.

~128.0 C-4

This carbon's chemical shift is

influenced by both the ortho-

nitro and para-amino groups.

~118.0 C-1

The ipso-carbon to the

aldehyde group, also

influenced by the ortho-amino

group.

~115.0 C-3

This carbon is ortho to the

electron-donating amino group

and is expected to be the most

shielded (upfield) of the

aromatic carbons.
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Experimental Protocol: NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation:

Accurately weigh 10-15 mg of 2-Amino-5-nitrobenzaldehyde for ¹H NMR (or 50-75 mg

for ¹³C NMR).

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

Transfer the solution into a clean, dry 5 mm NMR tube.

Data Acquisition:

Spectrometer: A 400 MHz (or higher field) NMR spectrometer.

Temperature: Maintain a constant probe temperature, typically 298 K.

¹H NMR: Acquire data with a sufficient number of scans to achieve a signal-to-noise ratio

>100:1. A spectral width of -2 to 12 ppm is appropriate.

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A higher number of

scans is required due to the lower natural abundance of ¹³C. A spectral width of 0 to 220

ppm is standard.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and calibrate the chemical shift scale using the residual

solvent peak (DMSO at δ ~2.50 ppm for ¹H) or the internal TMS standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
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Infrared spectroscopy is a powerful technique for identifying the functional groups within a

molecule[1]. The IR spectrum of 2-Amino-5-nitrobenzaldehyde will be dominated by

characteristic absorption bands from the amine, nitro, and aldehyde groups.

Predicted FTIR Spectral Data
The predicted frequencies are based on typical values for substituted aromatic compounds and

data from molecules like 2-hydroxy-5-nitrobenzaldehyde[3].

Table 3: Predicted Fourier-Transform Infrared (FTIR) Spectroscopy Data

Predicted
Wavenumber
(cm⁻¹)

Intensity
Functional Group
Assignment

Vibrational Mode

3480 - 3350 Medium Primary Amine (-NH₂)
N-H Asymmetric &

Symmetric Stretching

3100 - 3000 Medium Aromatic C-H C-H Stretching

2850 - 2750 Medium Aldehyde (-CHO)
C-H Stretching (Fermi

resonance doublet)

1700 - 1680 Strong Aldehyde (-CHO) C=O Stretching

1630 - 1600 Strong
Aromatic Ring &

Amine

C=C Stretching & N-H

Bending (Scissoring)

1570 - 1500 Strong Nitro Group (-NO₂)
N-O Asymmetric

Stretching

1350 - 1320 Strong Nitro Group (-NO₂)
N-O Symmetric

Stretching

1300 - 1200 Medium Aromatic Amine C-N Stretching

900 - 675 Strong
Substituted Aromatic

Ring

C-H Out-of-Plane

Bending

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/product/b1606718?utm_src=pdf-body
https://www.researchgate.net/publication/51133103_2-Hydr-oxy-5-nitro-benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy
The ATR method is ideal for solid samples, requiring minimal preparation.

Instrument Preparation:

Ensure the diamond or zinc selenide crystal of the ATR accessory is clean.

Record a background spectrum of the clean, empty crystal. This will be automatically

subtracted from the sample spectrum.

Sample Analysis:

Place a small amount of solid 2-Amino-5-nitrobenzaldehyde onto the center of the ATR

crystal.

Apply pressure using the built-in clamp to ensure firm and uniform contact between the

sample and the crystal surface.

Data Acquisition:

Collect the spectrum over a range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

The typical resolution is 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, offering crucial clues to its structure. For 2-Amino-5-nitrobenzaldehyde, the

molecular formula is C₇H₆N₂O₃, with a monoisotopic mass of approximately 166.04 Da.

Predicted Mass Spectrometry Data
The fragmentation pattern under Electron Ionization (EI) is predicted based on the stability of

potential fragments.
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Table 4: Predicted Mass Spectrometry (EI-MS) Data

Predicted m/z Relative Intensity
Proposed
Fragment Ion

Fragmentation
Pathway

166 High [M]⁺˙ (Molecular Ion)
Ionization of the

parent molecule.

165 High [M-H]⁺

Loss of the aldehydic

hydrogen radical, a

common

fragmentation for

benzaldehydes.

136 Medium [M-NO]⁺

Loss of a nitric oxide

radical from the

molecular ion.

120 Medium [M-NO₂]⁺
Loss of a nitrogen

dioxide radical.

108 Medium [M-CO-NO]⁺

Sequential loss of

carbon monoxide and

nitric oxide.

92 High [C₆H₆N]⁺

Fragmentation of the

ring after loss of CHO

and NO₂ groups.

65 Medium [C₅H₅]⁺

A common fragment

indicating the benzene

ring core.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation:

Prepare a dilute solution (approx. 1 mg/mL) of 2-Amino-5-nitrobenzaldehyde in a volatile

organic solvent like ethyl acetate or dichloromethane.
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GC Separation:

Inject a small volume (e.g., 1 µL) of the solution into the GC system.

Use a suitable capillary column (e.g., DB-5ms) and a temperature program designed to

elute the compound effectively (e.g., ramp from 100 °C to 250 °C).

MS Data Acquisition:

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

Mass Analyzer: Scan a mass range of m/z 40-400 to detect the molecular ion and key

fragments.

Integrated Spectroscopic Workflow & Structural
Verification
The definitive structural confirmation of 2-Amino-5-nitrobenzaldehyde relies on the

synergistic interpretation of all three spectroscopic techniques. The workflow below illustrates

the logical process for verification.
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Spectroscopic Analysis Workflow

Mass Spectrometry (MS)
- Determine Molecular Weight (166 Da)

- Analyze Fragmentation Pattern

Infrared (IR) Spectroscopy
- Identify Key Functional Groups

(-NH2, -NO2, -CHO)

Confirms mass matches
functional groups

Verified Structure:
2-Amino-5-nitrobenzaldehyde

Confirms overall
molecular formula

NMR Spectroscopy (1H & 13C)
- Map C-H Framework

- Confirm Substitution Pattern

Guides assignment of
NMR signals

Provides definitive
connectivity & isomer proof

Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of 2-Amino-5-nitrobenzaldehyde.

Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 2-Amino-
5-nitrobenzaldehyde. By combining forecasted data from NMR, IR, and MS with standardized,

field-proven experimental protocols, researchers and professionals are equipped with the

necessary tools for the reliable characterization of this compound. The causality behind the

predicted spectral features is explained through the interplay of the electron-donating amino

group and the electron-withdrawing nitro and aldehyde functionalities. Adherence to the
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described methodologies will ensure the generation of high-quality, reproducible data,

underpinning the integrity of any subsequent research or development activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1606718?utm_src=pdf-custom-synthesis
https://faculty.uobasrah.edu.iq/uploads/teaching/1703019652.pdf
https://www.benchchem.com/pdf/Spectroscopic_Profile_of_2_Amino_5_nitrobenzoic_Acid_A_Technical_Guide.pdf
https://www.researchgate.net/publication/51133103_2-Hydr-oxy-5-nitro-benzaldehyde
https://www.benchchem.com/product/b1606718#spectroscopic-data-of-2-amino-5-nitrobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1606718#spectroscopic-data-of-2-amino-5-nitrobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1606718#spectroscopic-data-of-2-amino-5-nitrobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1606718#spectroscopic-data-of-2-amino-5-nitrobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1606718?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1606718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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